molecular formula C16H26ClNO B1397535 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-90-2

4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397535
CAS No.: 1220031-90-2
M. Wt: 283.83 g/mol
InChI Key: LLVCFTCMRNWAGF-UHFFFAOYSA-N
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Description

4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl side chain substituted with an isopropyl group at the 3-position of the aromatic ring. Piperidine derivatives are often explored for their bioactivity, including antimicrobial, antipsychotic, or receptor-targeting properties .

Properties

IUPAC Name

4-[2-(3-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-13(2)15-4-3-5-16(12-15)18-11-8-14-6-9-17-10-7-14;/h3-5,12-14,17H,6-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVCFTCMRNWAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-90-2
Record name Piperidine, 4-[2-[3-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route Overview

The synthesis generally follows three main stages:

Each stage involves specific reagents, reaction conditions, and purification steps to ensure high purity and yield.

Formation of the Phenoxyethyl Intermediate

Methodology:

The initial step involves synthesizing the phenoxyethyl derivative, specifically 3-isopropylphenoxyethyl halides or related derivatives, which serve as electrophilic partners for subsequent nucleophilic substitution.

Typical reaction:

Research Data:

Reaction Step Reagents & Conditions Yield Notes
Phenoxyethyl formation 3-isopropylphenol + ethylene halide (e.g., ethylene bromide) + base (K₂CO₃) ~85-90% Reflux in acetone or acetonitrile

Research Findings:

  • The phenoxyethyl intermediate can be synthesized via nucleophilic substitution, where phenol is first deprotonated with a base, then reacts with ethylene halides to yield the desired ether.

Nucleophilic Substitution on Piperidine

Methodology:

The key step involves attaching the phenoxyethyl group to the piperidine nitrogen via nucleophilic substitution, often under inert atmospheres to prevent side reactions.

Reaction conditions:

  • Use of piperidine as the nucleophile
  • The phenoxyethyl halide as the electrophile
  • Solvent: polar aprotic solvents such as acetonitrile or DMF
  • Temperature: 50–80°C
  • Catalysts: none typically required, but phase-transfer catalysts can be employed

Research Data:

Reaction Step Reagents & Conditions Yield Notes
Piperidine substitution Phenoxyethyl halide + piperidine + K₂CO₃ in DMF 75-88% Reaction monitored via TLC

Research Findings:

  • The substitution proceeds smoothly under reflux, with yields improved by using excess piperidine and maintaining anhydrous conditions.
  • Purification is achieved via recrystallization or column chromatography.

Conversion to Hydrochloride Salt

Methodology:

The free base is converted into its hydrochloride salt to enhance stability, solubility, and handling.

Reaction conditions:

  • Dissolution of the free base in anhydrous ethanol or isopropanol
  • Treatment with gaseous or dissolved hydrogen chloride (HCl) in ether or directly with hydrochloric acid solution
  • Crystallization of the salt from suitable solvents

Research Data:

Reaction Step Reagents & Conditions Yield Notes
Salt formation HCl gas or HCl solution in ethanol 90-95% Crystals are washed and dried under vacuum

Research Findings:

  • The hydrochloride salt can be obtained with high purity (>98%) and characterized by melting point analysis and spectroscopic methods.

Alternative Industrial-Scale Methods

In large-scale manufacturing, continuous flow reactors and optimized reaction conditions are employed to improve efficiency, safety, and environmental impact.

Key features include:

  • Use of less toxic solvents
  • Avoidance of chlorinated solvents
  • High-yield, high-purity product isolation

Research Data:

Method Advantages Limitations
Batch synthesis Simplicity, flexibility Scale-up challenges
Continuous flow Scalability, safety Equipment costs

Data Table Summarizing Preparation Methods

Step Reagents Solvent Conditions Yield Purity Notes
Phenoxyethyl synthesis 3-isopropylphenol + ethylene halide + base Acetonitrile Reflux 85-90% >95% Ether formation
Nucleophilic substitution Phenoxyethyl halide + piperidine DMF 50–80°C 75-88% >95% Inert atmosphere
Hydrochloride salt formation HCl gas or solution Ethanol Room temp 90-95% >98% Crystallization

Research Findings and Considerations

  • Reaction Optimization: Literature emphasizes the importance of controlling temperature, solvent choice, and molar ratios to maximize yield and purity.
  • Purification Techniques: Recrystallization from ethanol, acetone, or isopropanol is standard, with chromatography used for analytical purity.
  • Safety and Environmental Aspects: Use of non-chlorinated solvents and continuous flow processes reduce environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Neuropharmacology

4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride has been investigated for its potential effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction may modulate various neurological functions and offers potential therapeutic benefits in treating neurodegenerative diseases.

  • Mechanism of Action : The compound may act as a dual-target ligand, influencing both histamine H3 receptors and monoamine oxidase B (MAO B) activity. This dual action could enhance dopamine levels in the brain, which is crucial for conditions like Parkinson's disease .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against certain resistant bacterial strains. Its unique structure allows it to interact with bacterial cell membranes, potentially leading to new therapeutic agents in combating infections.

  • Key Findings :
    • Effective against specific Gram-positive and Gram-negative bacteria.
    • Potential for development into novel antibiotics.

Cardiovascular Research

The compound has shown promise in cardiovascular studies, particularly regarding its hypotensive effects. Piperidine derivatives are known to inhibit angiotensin-converting enzyme (ACE), which plays a significant role in regulating blood pressure.

  • Research Insights :
    • Exhibits long-lasting hypotensive activity.
    • Potential application in treating hypertension and related circulatory disorders .

Neuroprotective Effects

A series of in vitro studies demonstrated that treatment with this compound led to significant increases in neuronal cell viability under oxidative stress conditions. These findings suggest a protective mechanism against neurodegeneration.

  • Study Details :
    • Cell lines exposed to oxidative stress showed enhanced survival rates post-treatment.
    • Suggested mechanisms include reduced apoptosis and oxidative damage.

Antimicrobial Efficacy

In laboratory settings, the compound was tested against various bacterial strains, revealing its effectiveness against multi-drug resistant pathogens. This highlights its potential as a new class of antimicrobial agents.

  • Experimental Results :
    • Demonstrated significant inhibition of bacterial growth at low concentrations.
    • Further investigations are needed to explore its mechanism of action against bacteria.

Mechanism of Action

The mechanism of action of 4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The compound shares structural similarities with several piperidine derivatives documented in the literature. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS No.
3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride C₁₄H₂₁Cl₂NO 290.228 4-Chloro, 2-isopropylphenoxy 1220032-85-8
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride C₁₄H₁₉Cl₂NO 288.21 4-Chloro, 3-ethylphenoxymethyl N/A
4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride C₈H₁₈ClNS 195.75 Methylsulfanyl-ethyl 1864073-76-6
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy 65214-86-0

Key Observations :

  • Substituent Influence : The presence of halogen (e.g., chlorine in ) or sulfur-containing groups (e.g., methylsulfanyl in ) alters electronic properties and bioavailability.
  • Phenoxy Group Variations: Compounds with substituted phenoxy groups (e.g., isopropyl or ethyl) exhibit distinct steric and electronic profiles, which may affect receptor binding or metabolic stability.

Biological Activity

4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H26ClNO. It has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions.

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system. It has been studied for its affinity towards serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions. The compound acts as an antagonist at these receptors, potentially leading to antidepressant-like effects in animal models .

Pharmacological Studies

Recent studies have highlighted the compound's role in modulating neurotransmitter levels, particularly dopamine and serotonin. For instance, its administration has been shown to increase dopamine levels in specific brain regions, suggesting a possible mechanism for enhancing mood and cognitive function .

Table 1: Summary of Pharmacological Effects

Effect Observation Reference
Dopamine Increase Enhanced levels in striatum following treatment
Serotonin Modulation Decrease in serotonin concentration
5-HT7 Receptor Antagonism Potential antidepressant properties

Study on Antidepressant Effects

A recent case study investigated the effects of this compound on rodent models of depression. The study demonstrated that chronic administration led to significant reductions in depressive-like behaviors as measured by the forced swim test. The compound's ability to influence serotonin and dopamine pathways was highlighted as a key factor in its efficacy .

Neuroprotective Properties

Another research focus has been on the neuroprotective properties of this compound. In vitro studies using neuronal cell lines showed that it could reduce oxidative stress and promote cell survival under neurotoxic conditions. This suggests potential applications in neurodegenerative diseases such as Parkinson's and Alzheimer's .

Table 2: Neuroprotective Effects

Study Focus Findings Reference
Oxidative Stress Reduction Enhanced cell survival under toxic conditions
Neurodegenerative Disease Potential therapeutic applications

Q & A

Q. What are the recommended synthetic routes for 4-[2-(3-isopropylphenoxy)ethyl]piperidine hydrochloride?

Synthesis typically involves coupling 3-isopropylphenol with a piperidine derivative via an ethyl linker. A general approach includes:

  • Step 1 : Reacting 3-isopropylphenol with a bromoethyl intermediate (e.g., 1,2-dibromoethane) under alkaline conditions to form the phenoxyethyl intermediate.
  • Step 2 : Introducing the piperidine moiety through nucleophilic substitution or Mitsunobu reaction.
  • Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl treatment, followed by purification via recrystallization or column chromatography .
    Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize solvent systems (e.g., dichloromethane or THF) and stoichiometry to minimize byproducts.

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and salt formation (e.g., piperidine proton shifts at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]+ expected for C17H26NO2·HCl) .
  • Titration : Non-aqueous titration with perchloric acid to quantify hydrochloride content .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies:

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
  • Temperature Control : Perform reactions at 0–5°C to suppress byproduct formation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
    Troubleshooting Table :
IssueProbable CauseSolution
Low yieldIncomplete couplingIncrease reaction time (24–48 hrs)
ImpuritiesUnreacted phenolAcid-base extraction to remove phenolic residues

Q. How should contradictory analytical data (e.g., NMR vs. LC-MS) be resolved?

Cross-validate results using complementary techniques:

  • Case Example : A mismatch between NMR integration and LC-MS purity may indicate residual solvents or salt disproportionation. Confirm via:
    • Karl Fischer titration : Quantify water content to rule out hydration artifacts .
    • DSC/TGA : Assess thermal stability and salt decomposition profiles .
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral data for outlier detection .

Q. What strategies optimize stability during long-term storage?

  • Lyophilization : Convert to a lyophilized powder to reduce hydrolytic degradation .
  • Inert Atmosphere : Store under argon to prevent oxidation .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Q. How are trace impurities identified and quantified in synthetic batches?

  • HPLC-MS/MS : Hyphenated techniques to isolate and characterize impurities (e.g., unreacted intermediates) .
  • Reference Standards : Use certified impurities (e.g., USP/EP standards) for calibration .
  • Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions to profile degradation products .

Q. What computational tools aid in predicting reactivity or biological activity?

  • DFT Calculations : Model electron distribution in the piperidine ring to predict nucleophilic sites .
  • Molecular Docking : Screen against target receptors (e.g., GPCRs) using software like AutoDock Vina .
  • QSAR Models : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride
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4-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride

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